4-(4-(Methoxycarbonyl)benzoyl)benzoic acid
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Overview
Description
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid is an organic compound with the molecular formula C15H12O4. . This compound is characterized by the presence of a methoxycarbonyl group attached to a benzoyl group, which is further connected to a benzoic acid moiety.
Preparation Methods
The synthesis of 4-(4-(Methoxycarbonyl)benzoyl)benzoic acid typically involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions can vary, including intermittent, continuous, atmospheric pressure, and pressure methods . The commercially crude compound is often recrystallized from a methanol/water solution to obtain pure crystals .
Chemical Reactions Analysis
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Methoxycarbonyl)benzoyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of other active molecules, which then exert their effects through specific biochemical pathways . For example, in the synthesis of Bexarotene, the compound contributes to the formation of a retinoid X receptor agonist, which regulates gene expression and cellular differentiation .
Comparison with Similar Compounds
4-(4-(Methoxycarbonyl)benzoyl)benzoic acid can be compared with other similar compounds such as:
4-(Methoxycarbonyl)benzoic acid: This compound lacks the benzoyl group and has different reactivity and applications.
4-(Chlorosulfonyl)benzoic acid: This compound contains a chlorosulfonyl group instead of a methoxycarbonyl group, leading to different chemical properties and uses.
4-(4′-Hydroxyphenylazo)benzoic acid: This compound has a hydroxyphenylazo group, which imparts different biological activities and applications.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of various high-value compounds and materials .
Properties
Molecular Formula |
C16H12O5 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-(4-methoxycarbonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H12O5/c1-21-16(20)13-8-4-11(5-9-13)14(17)10-2-6-12(7-3-10)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
YUMIHVNVNFGCPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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